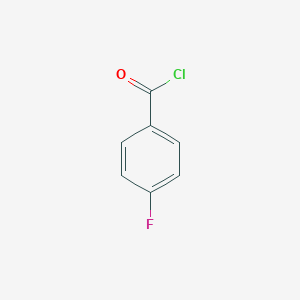

4-Fluorobenzoyl chloride

概述

描述

4-Fluorobenzoyl chloride (CAS 403-43-0) is a reactive acyl chloride derivative widely used in organic synthesis. Its molecular formula is C₇H₄ClFO, with a molecular weight of 158.56 g/mol . The compound functions as an acylating agent, reacting with nucleophiles (e.g., amines, alcohols, thiols) to form amides, esters, or thioesters. This reactivity enables the introduction of the 4-fluorobenzoyl group into diverse molecular frameworks, enhancing properties such as lipophilicity, metabolic stability, and binding affinity in pharmaceuticals and agrochemicals . Industrially, it is synthesized via the reaction of 4-fluorobenzoic acid with thionyl chloride (SOCl₂) . Key applications include:

准备方法

Synthetic Routes and Reaction Conditions: 4-Fluorobenzoyl chloride can be synthesized through several methods. One common method involves the reaction of 4-fluorobenzoic acid with thionyl chloride . The reaction proceeds as follows:

C7H5FO2+SOCl2→C7H4ClFO+SO2+HCl

This reaction is typically carried out under reflux conditions, and the resulting product is purified by distillation .

Industrial Production Methods: In industrial settings, this compound can be produced by the chlorination of 4-fluorotoluene followed by hydrolysis. The process involves the following steps:

- Chlorination of 4-fluorotoluene under ultraviolet light to form 4-fluorotrichlorotoluene .

- Hydrolysis of 4-fluorotrichlorotoluene in the presence of a composite catalyst (such as ferric trichloride and zinc chloride) to yield this compound .

化学反应分析

Amidation Reactions

4-Fluorobenzoyl chloride reacts with primary and secondary amines to form fluorinated amides, a critical step in drug intermediate synthesis.

Example :

-

Reaction with pyrrolidine in Cyrene solvent at 0°C, catalyzed by triethylamine, yields (4-fluorophenyl)(pyrrolidin-1-yl)methanone with 75% efficiency .

-

Reaction with aniline under similar conditions produces 4-fluoro-N-phenylbenzamide in 91% yield .

| Amine | Solvent | Catalyst | Temperature | Yield |

|---|---|---|---|---|

| Pyrrolidine | Cyrene | Triethylamine | 0°C → RT | 75% |

| Aniline | Cyrene | Triethylamine | 0°C → RT | 91% |

Mechanism : Nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon, displacing chloride.

Esterification Reactions

The compound reacts with alcohols to form esters, useful in polymer and fragrance synthesis.

Example :

-

Reaction with methanol under anhydrous conditions at 60°C produces methyl 4-fluorobenzoate in 97.3% yield .

| Alcohol | Conditions | Temperature | Yield |

|---|---|---|---|

| Methanol | Anhydrous, exothermic | 60°C | 97.3% |

Key Insight : Excess alcohol drives the reaction to completion, with distillation removing byproducts .

Friedel-Crafts Acylation

This compound acts as an acylating agent in electrophilic aromatic substitution.

Example :

-

Reaction with 2,6-dimethylnaphthalene forms 1,5-bis(4-fluorobenzoyl)-2,6-dimethylnaphthalene, a precursor for high-performance polymers .

| Substrate | Product | Application |

|---|---|---|

| 2,6-Dimethylnaphthalene | 1,5-Bis(4-fluorobenzoyl) derivative | Poly(aryl ether ketone)s |

Conditions : Typically requires Lewis acid catalysts (e.g., AlCl₃) and inert solvents.

科学研究应用

Synthesis of Pharmaceuticals

4-Fluorobenzoyl chloride is primarily used as an intermediate in the synthesis of various pharmaceutical compounds. Its role is crucial in enhancing the therapeutic properties of drugs due to the incorporation of fluorine, which can improve pharmacokinetic profiles and metabolic stability.

Case Study: Synthesis of Benzohydrazide Derivatives

A study demonstrated the synthesis of 2-hydroxy-N′-(4-fluorobenzoyl)benzohydrazide using this compound. The reaction involved acylation under controlled temperatures to yield a product with a notable overall yield of 30.55%. This method showcased the efficiency of using microwave irradiation to expedite chemical reactions, significantly reducing synthesis time compared to traditional methods .

Organic Synthesis

In organic chemistry, this compound is utilized for acylation reactions. This compound allows chemists to create complex molecules efficiently, which is essential for drug discovery and development.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Example Product |

|---|---|---|

| Acylation | Introduction of acyl groups into nucleophiles | Various acylated derivatives |

| Friedel-Crafts | Acylation of aromatic compounds | 1,5-bis(4-fluorobenzoyl)-2,6-dimethylnaphthalene |

| Nucleophilic Substitution | Formation of hydrazine derivatives | 1,2-diacylhydrazine |

Polymer Chemistry

The compound plays a vital role in the synthesis of specialty polymers. It is particularly useful in creating materials with unique properties for coatings, adhesives, and other industrial applications.

Case Study: Synthesis of Fluorinated Poly(aryl ether ketones)

This compound has been employed in synthesizing fluorinated poly(aryl ether ketones), which exhibit enhanced thermal stability and chemical resistance compared to non-fluorinated counterparts. These materials are increasingly used in high-performance applications such as aerospace and electronics .

Analytical Chemistry

In analytical applications, this compound is utilized for the derivatization of analytes. This process enhances detection capabilities in chromatography, improving the accuracy and reliability of analytical results.

Application Example: Chromatographic Analysis

The compound has been used to derivatize various analytes, facilitating their detection in complex mixtures. This application is critical for environmental monitoring and quality control in pharmaceutical manufacturing .

Synthesis of Fluorinated Compounds

Fluorinated compounds derived from this compound are valuable across multiple fields, including agrochemicals and materials science. The incorporation of fluorine often results in improved stability and performance characteristics.

Table 2: Applications of Fluorinated Compounds

| Field | Application |

|---|---|

| Agrochemicals | Development of pesticides with enhanced efficacy |

| Materials Science | Creation of advanced materials with superior properties |

作用机制

The mechanism of action of 4-fluorobenzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form acylated products. The molecular targets include amines , alcohols , and thiols , which react to form amides , esters , and thioesters , respectively .

相似化合物的比较

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 4-fluorobenzoyl chloride with other benzoyl chloride derivatives:

生物活性

4-Fluorobenzoyl chloride is an important chemical compound utilized in various synthetic pathways, particularly in the development of pharmaceuticals and agrochemicals. Its biological activity has garnered attention due to its potential applications in medicinal chemistry, particularly as a precursor for biologically active derivatives.

This compound is an aromatic acyl chloride with the molecular formula C7H4ClFO. It is characterized by a fluorine atom positioned at the para position relative to the carbonyl group. This substitution can significantly influence the compound's reactivity and biological interactions.

Synthesis and Derivatives

The synthesis of this compound typically involves chlorination of 4-fluorobenzaldehyde. The process can yield various byproducts, which may affect selectivity and yield. A study reported a conversion rate of 95.7% for this compound with a selectivity of 97.3% under optimized conditions .

Table 1: Synthesis Parameters

| Parameter | Value |

|---|---|

| Conversion Rate | 95.7% |

| Selectivity | 97.3% |

| Yield | 93.5% |

| Byproducts | Minor components |

Biological Activity

The biological activity of this compound is primarily observed through its derivatives, which exhibit various pharmacological properties. For instance, when reacted with p-aminosalicylic acid (PAS), it yields heterocyclic nitrogen systems that have shown significant antimycobacterial activity against Mycobacterium strains .

Case Study: Antimycobacterial Activity

A notable study synthesized several fluorine-substituted heterocycles from PAS using this compound. The resulting compounds demonstrated high inhibition rates against Mycobacterium tuberculosis, indicating potential as new antituberculosis agents . The structures were verified through spectral analysis (NMR and MS), confirming their efficacy.

The mechanism by which this compound exerts its biological effects often involves nucleophilic substitution reactions leading to the formation of more complex structures that interact with biological targets. For example, the formation of hydrazone derivatives from hydrazine and this compound has been explored for their potential as anti-inflammatory agents .

Research Findings

Recent investigations have focused on modifying the structure of derivatives to enhance their biological activity. For instance, modifications have been shown to improve selectivity and potency against specific bacterial strains, highlighting the importance of structural optimization in drug development .

Table 2: Biological Activities of Selected Derivatives

| Compound Name | Activity Type | Inhibition Rate (%) |

|---|---|---|

| 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide | Antimycobacterial | >80 |

| Fluorinated heterocycles from PAS | Antituberculosis | >75 |

| Hydrazone derivatives | Anti-inflammatory | Moderate |

常见问题

Basic Questions

Q. What are the standard synthetic routes for preparing derivatives of 4-fluorobenzoyl chloride in organic chemistry?

- Methodology : this compound is commonly used in Friedel-Crafts acylation reactions. For example, it reacts with carbazole derivatives (e.g., CDBP) to form intermediates like CDBP-BP-F, which are subsequently coupled with electron-donating groups (e.g., phenoxazine or dimethylacridan) to yield aggregation-induced delayed fluorescence (AIDF) materials. Anhydrous conditions and catalysts like AlCl₃ are critical for optimal yields .

- Key Data : Reactions typically achieve "good yields" (~70–85%) when performed in dichloromethane or tetrahydrofuran under nitrogen .

Q. What safety protocols are critical when handling this compound?

- Precautions :

- PPE : Wear impervious gloves, tightly sealed goggles, and protective clothing to avoid skin/eye contact. Use respiratory protection in poorly ventilated areas .

- Handling : Work in a fume hood to prevent inhalation of vapors. Avoid contact with water, as it hydrolyzes exothermically, releasing HCl .

- Spill Management : Neutralize spills with sodium bicarbonate or another weak base, then collect residues for hazardous waste disposal .

Q. How is this compound characterized spectroscopically?

- Techniques :

- IR Spectroscopy : The benzoyl carbonyl group exhibits a strong absorption band at 1750–1770 cm⁻¹ .

- ¹³C NMR : The carbonyl carbon resonates at δ 157.4–158.3 ppm, while the fluorinated aromatic ring carbons appear between δ 115–125 ppm .

- ¹⁹F NMR : Used in derivatization assays (e.g., detecting hydroxyl groups in lipids), with fluorine signals at δ -103.60 to -105.05 ppm .

Q. What are the primary research applications of this compound?

- Medicinal Chemistry : Serves as an intermediate in synthesizing kinase inhibitors (e.g., Mer kinase) and antimicrobial agents .

- Agrochemicals : Key precursor for fungicides like fluoromorpholine .

- Materials Science : Used to prepare AIDF luminogens for organic light-emitting diodes (OLEDs) .

Advanced Questions

Q. How can researchers optimize Friedel-Crafts acylation reactions using this compound?

- Strategies :

- Moisture Control : Use molecular sieves or anhydrous solvents to prevent hydrolysis.

- Catalyst Selection : Aluminum chloride (AlCl₃) is standard, but milder catalysts like FeCl₃ may reduce side reactions .

- Reaction Monitoring : Track progress via TLC or in situ IR to identify intermediates and optimize reaction time .

Q. How should spectral data contradictions be resolved when characterizing novel derivatives?

- Approach :

- Cross-Validation : Combine ¹H, ¹³C, and ¹⁹F NMR data with HRMS to confirm molecular weight and structure .

- Comparative Analysis : Reference known spectra of analogous compounds (e.g., 4-bromobenzoyl chloride derivatives) to assign ambiguous peaks .

Q. What challenges arise in scaling up benzophenone synthesis from this compound?

- Issues :

- Limited Availability : this compound is costly and difficult to source in bulk .

- Byproduct Formation : Competing side reactions (e.g., over-acylation) require precise stoichiometry and temperature control.

Q. How does this compound enhance sensitivity in ¹⁹F NMR-based assays?

- Mechanism : Derivatizes hydroxyl-containing analytes (e.g., diglycerides, water) to introduce fluorine atoms, enabling quantification via ¹⁹F NMR’s high specificity and lack of background signals in biological matrices .

- Protocol : React analytes with this compound in pyridine/chloroform, then integrate peaks at δ -103.60 ppm (derivatized product) and δ -105.05 ppm (unreacted reagent) .

属性

IUPAC Name |

4-fluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFO/c8-7(10)5-1-3-6(9)4-2-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZKLEJHVLCMVQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059953 | |

| Record name | Benzoyl chloride, 4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a pungent odor; mp = 10-12 deg C; [Alfa Aesar MSDS] | |

| Record name | 4-Fluorobenzoyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20038 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

403-43-0 | |

| Record name | 4-Fluorobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=403-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluorobenzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000403430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluorobenzoyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88305 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoyl chloride, 4-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoyl chloride, 4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluorobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.330 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Fluorobenzoyl chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WW9JD3YJ9Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。